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Introduction
2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic

acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₄S and a molecular

weight of 201.20 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic

acid and a methylsulfonyl group, suggests its potential utility as a building block in medicinal

chemistry and materials science. The electron-withdrawing nature of both the methylsulfonyl

group and the carboxylic acid can significantly influence the electronic properties of the pyridine

ring, making it an interesting candidate for applications in drug development, particularly in the

design of kinase inhibitors and other targeted therapies.[3]

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. As experimental spectra for this specific

compound are not widely available in the public domain, this document leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is

intended for researchers, scientists, and drug development professionals who may be

synthesizing or working with this compound and require a reference for its analytical

characterization.
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Molecular Structure and Key Features
The structural features of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid are pivotal in

determining its spectroscopic properties. The pyridine ring is an aromatic heterocycle, and the

substituents at the 2 and 4 positions create a specific electronic environment that will be

reflected in the NMR spectra. The carboxylic acid group introduces characteristic IR

absorptions and a readily ionizable proton. The methylsulfonyl group possesses strong

electron-withdrawing capabilities and will influence the chemical shifts of adjacent protons and

carbons.

Caption: Molecular structure of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid.

¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving

approximately 5-10 mg of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid in a suitable

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. A high-field NMR

spectrometer (e.g., 400 or 500 MHz) would be used to obtain a high-resolution spectrum. The

use of DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the

acidic proton.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to

the three aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and

the acidic proton of the carboxylic acid.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~8.5 d ~5

H-5 ~8.2 dd ~5, ~1.5

H-6 ~9.0 d ~1.5

-CH₃ ~3.4 s -

-COOH >12 (broad) s -
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Interpretation:

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to be in the

downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring and the

electron-withdrawing substituents. The specific chemical shifts are influenced by the

positions of the methylsulfonyl and carboxylic acid groups. H-6 is anticipated to be the most

downfield due to its proximity to the nitrogen atom and the ortho-sulfonyl group. The splitting

patterns arise from coupling between adjacent protons.

Methyl Protons (-CH₃): The protons of the methyl group attached to the sulfonyl group are

expected to appear as a singlet around 3.4 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to be a

broad singlet at a very downfield chemical shift, typically above 12 ppm.[4] This signal would

disappear upon the addition of D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum would be acquired on the same sample

prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed to

obtain a spectrum with singlets for each unique carbon atom.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum is expected to show seven distinct signals

corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carboxylic

acid carbon.
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~155

C-3 ~122

C-4 ~145

C-5 ~128

C-6 ~152

-CH₃ ~45

-COOH ~165

Interpretation:

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring will

resonate in the aromatic region of the spectrum. The carbons directly attached to the

electronegative nitrogen (C-2 and C-6) and the substituents (C-2 and C-4) are expected to

be the most downfield.

Methyl Carbon (-CH₃): The methyl carbon of the sulfonyl group is expected to appear in the

aliphatic region, around 45 ppm.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to

be significantly deshielded, appearing around 165 ppm.[4]

Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared

(FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated

total reflectance (ATR) accessory.

Predicted Key IR Absorptions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://en.wikipedia.org/wiki/Isonicotinic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic, -CH₃) 2960 - 2850 Medium

C=O (Carboxylic Acid) 1725 - 1700 Strong

C=C, C=N (Aromatic) 1600 - 1450 Medium to Strong

S=O (Sulfone) 1350 - 1300 and 1160 - 1120 Strong

C-O (Carboxylic Acid) 1300 - 1200 Medium

Interpretation:

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹

region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded

carboxylic acid dimer.[5][6]

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is characteristic

of the carbonyl (C=O) stretching vibration of the carboxylic acid.[5][6]

S=O Stretches: Two strong absorption bands are predicted for the asymmetric and

symmetric stretching vibrations of the sulfonyl (S=O) group, typically found around 1350-

1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will

appear as a series of bands in the 1600-1450 cm⁻¹ region.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)
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Experimental Protocol: Mass spectral data can be obtained using various ionization

techniques. Electrospray ionization (ESI) would be a suitable method for this polar, acidic

compound, likely showing the protonated molecule [M+H]⁺ in positive ion mode or the

deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry

(HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum Data:

Molecular Ion: The nominal molecular weight is 201.20 g/mol . In positive ion mode ESI-MS,

a prominent peak at m/z 202.0 ([M+H]⁺) is expected. In negative ion mode, a peak at m/z

200.0 ([M-H]⁻) would be observed.

Major Fragmentation Pathways:

Loss of CO₂ (44 Da) from the carboxylic acid to give a fragment at m/z 157.

Loss of the methyl group (15 Da) from the sulfonyl group to give a fragment at m/z 186.

Loss of the entire methylsulfonyl group (79 Da) to give a fragment at m/z 122.

Loss of the carboxylic acid group (45 Da) to give a fragment at m/z 156.

Conclusion
The predicted spectroscopic data presented in this guide provide a foundational framework for

the analytical characterization of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. The

combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a powerful

toolkit for confirming the identity and purity of this compound. While these predictions are

based on established chemical principles, it is imperative to validate them against

experimentally acquired data. This guide serves as a valuable resource for researchers,

enabling them to anticipate spectral features, design appropriate analytical methods, and

confidently interpret their experimental results in the synthesis and application of this promising

chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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